molecular formula C14H17FN2O2 B1437093 1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one CAS No. 1019548-30-1

1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one

Cat. No. B1437093
M. Wt: 264.29 g/mol
InChI Key: DUWWGSYZEDJWQE-UHFFFAOYSA-N
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Description

“1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one” is a chemical compound . It has been found to be related to certain neuropharmacologically active compounds, which are often essential pharmacophores of neuroligands for different receptors .


Synthesis Analysis

The synthesis of such compounds often involves metal-catalyzed reactions . For instance, palladium-catalyzed N-arylation of the intermediate 4-[18F]fluoro-iodobenzene has been used in the synthesis of similar compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 222.26 and a predicted density of 1.180±0.06 g/cm3 . The predicted boiling point is 390.0±37.0 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Fe-catalyzed Synthesis of Flunarizine : This study discusses the industrial production of Flunarizine, a drug used to treat migraines, dizziness, and other conditions, which involves the synthesis of similar piperazine derivatives (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Characterization of Piperazine/Morpholine Derivatives : This research involves the synthesis of enaminones containing piperazine/morpholine moiety, including compounds similar to the one , and highlights their three-dimensional structures (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
  • Antimicrobial Activity of Piperazine Derivatives : This paper focuses on the synthesis of piperazine derivatives with potential antimicrobial properties (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Biological and Medicinal Applications

  • Inhibitors of HIV-1 Attachment : This study investigates piperazine derivatives as potent inhibitors of HIV-1 attachment, demonstrating the significant role of the piperazine ring in the pharmacophore (Wang et al., 2009).
  • Synthesis and Docking Studies of Piperazine-1-yl-1H-indazole Derivatives : Highlights the importance of piperazine derivatives in medicinal chemistry, with a focus on synthesis and docking studies for potential medicinal applications (Balaraju, Kalyani, & Laxminarayana, 2019).
  • Antipsychotic Potential of Piperazine Derivatives : Discusses the design, synthesis, and pharmacological evaluation of piperazine derivatives as potential antipsychotics (Bhosale et al., 2014).

Pharmacological Improvement and Screening

  • Discovery of Motilin Receptor Agonists : The study presents the discovery of a small molecule motilin receptor agonist, emphasizing the role of piperazine derivatives in developing novel pharmaceuticals (Westaway et al., 2009).
  • Antibacterial and Anthelmintic Activity Screening : This research includes the synthesis and biological screening of piperazine-containing compounds for antibacterial and anthelmintic activities (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Future Directions

Future research could focus on further elucidating the properties and potential applications of this compound. For instance, substituted phenylpiperazines, which this compound is a type of, are often neuropharmacologically active compounds and in many cases are essential pharmacophores of neuroligands for different receptors . Therefore, this compound could potentially have applications in the field of neuropharmacology.

properties

IUPAC Name

1-[2-(4-acetylpiperazin-1-yl)-5-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c1-10(18)13-9-12(15)3-4-14(13)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWWGSYZEDJWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Acetyl-4-fluorophenyl)piperazin-1-yl]ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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